Product packaging for N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin(Cat. No.:CAS No. 865759-10-0)

N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin

Número de catálogo: B600832
Número CAS: 865759-10-0
Peso molecular: 440.5 g/mol
Clave InChI: KVIRZRAVCGZEMX-JOCHJYFZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Contextualization within the Alogliptin (B1666894) Family and Related Therapeutic Agents

Alogliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, a well-established therapeutic target for the management of type 2 diabetes mellitus. synzeal.com The inhibition of DPP-4 leads to an increase in the levels of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. nih.gov Alogliptin belongs to a class of oral hypoglycemic agents commonly referred to as "gliptins." researchgate.net

N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin is structurally analogous to Alogliptin. The key structural difference lies in the substitution pattern on the uracil (B121893) ring of the molecule. While Alogliptin possesses a methyl group at the N3 position of the pyrimidinedione ring and a cyanobenzyl group at the N1 position, this compound is characterized by the absence of the methyl group at the N3 position and the presence of a second cyanobenzyl group at this site. synzeal.com This structural alteration has significant implications for its chemical properties and its classification within the context of Alogliptin-related substances.

Significance as a Potential Metabolite, Synthetic Intermediate, or Structural Analog

The primary significance of this compound in pharmaceutical research is its identification as a process-related impurity in the synthesis of Alogliptin. nih.gov Process-related impurities are chemical substances that are formed during the manufacturing or storage of an API and are not the intended final product. The manufacturing process of Alogliptin involves several chemical steps, and the formation of impurities such as this compound can occur through side reactions or the use of starting materials containing related structures. google.com

While Alogliptin is known to be metabolized in the body, primarily through N-demethylation to form an active metabolite (M-I) and N-acetylation to form an inactive metabolite (M-II), this compound is not reported as a significant metabolite of Alogliptin in humans. nih.govfda.gov The metabolic pathways of Alogliptin are primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4, but these processes lead to different chemical modifications than those seen in this compound. nih.govfda.gov

There is no substantial evidence to suggest that this compound is utilized as a synthetic intermediate in the primary manufacturing routes of Alogliptin. Instead, its presence is considered an impurity that needs to be monitored and controlled to ensure the quality and safety of the final drug product. nih.gov As a structural analog, its study is valuable for understanding the structure-activity relationships within the broader class of DPP-4 inhibitors.

Academic Rationale for Detailed Investigation of Related Chemical Entities

The detailed investigation of process-related impurities like this compound is a critical aspect of pharmaceutical development and is mandated by regulatory agencies worldwide. nih.gov The academic and industrial rationale for studying such compounds is multifaceted. Firstly, the presence of impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, a thorough toxicological assessment of any significant impurity is often required.

Secondly, the development of robust analytical methods to detect, identify, and quantify impurities is essential for quality control during drug manufacturing. nih.gov Research in this area focuses on techniques such as high-performance liquid chromatography (HPLC) to ensure that the levels of impurities like this compound in the final API are below a specified threshold. clearsynth.com

Furthermore, the study of impurities provides valuable insights into the reaction mechanisms and potential side reactions that can occur during drug synthesis. This knowledge can be used to optimize synthetic routes to minimize the formation of unwanted byproducts, leading to a more efficient and cleaner manufacturing process. The characterization of these impurities also contributes to the broader understanding of the chemical space around a particular pharmacophore, which can inform the design of future drug candidates with improved properties.

FeatureThis compoundAlogliptin
Chemical Classification Process-related impurity, Structural analogActive Pharmaceutical Ingredient (API)
Primary Role Marker for quality control in Alogliptin synthesisTherapeutic agent (DPP-4 inhibitor)
Metabolic Status Not a known major metaboliteUndergoes metabolism (N-demethylation, N-acetylation)
Significance in Research Focus on detection, characterization, and controlFocus on efficacy, safety, and mechanism of action

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24N6O2 B600832 N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin CAS No. 865759-10-0

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

865759-10-0

Fórmula molecular

C25H24N6O2

Peso molecular

440.5 g/mol

Nombre IUPAC

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-[(2-cyanophenyl)methyl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C25H24N6O2/c26-13-18-6-1-3-8-20(18)15-30-23(29-11-5-10-22(28)17-29)12-24(32)31(25(30)33)16-21-9-4-2-7-19(21)14-27/h1-4,6-9,12,22H,5,10-11,15-17,28H2/t22-/m1/s1

Clave InChI

KVIRZRAVCGZEMX-JOCHJYFZSA-N

SMILES

C1CC(CN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)CC4=CC=CC=C4C#N)N

SMILES isomérico

C1C[C@H](CN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)CC4=CC=CC=C4C#N)N

SMILES canónico

C1CC(CN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)CC4=CC=CC=C4C#N)N

Apariencia

Solid powder

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin

Origen del producto

United States

Advanced Chemical Synthesis and Derivatization Strategies

Synthetic Routes and Methodologies for N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin (B1666894)

The synthesis of N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin is intrinsically linked to the manufacturing process of alogliptin itself, where it can arise as a byproduct. Understanding its formation requires a detailed look at the synthetic precursors and potential side reactions.

Precursor Identification and Design Principles

The synthesis of alogliptin and its N-substituted derivatives hinges on the strategic assembly of a pyrimidinedione core, a chiral aminopiperidine moiety, and a cyanobenzyl group. The formation of this compound likely stems from variations in the alkylation steps on the uracil (B121893) precursor.

The primary precursors for the pyrimidinedione portion of alogliptin are typically derived from uracil or its derivatives . google.com A common starting material is 6-chlorouracil (B25721) , which is first N-alkylated with 2-(bromomethyl)benzonitrile (B57715) . google.com In the standard synthesis of alogliptin, a subsequent methylation occurs at the N3 position. However, the formation of the N-Desmethyl,N-2(2-cyanobenzyl) derivative suggests a deviation from this pathway, where a second molecule of 2-(bromomethyl)benzonitrile reacts at the N3 position instead of a methylating agent.

The design principle for these precursors is based on creating a scaffold that allows for the sequential and regioselective introduction of the necessary substituents. The chlorine atom at the 6-position of the uracil ring serves as a good leaving group for the subsequent nucleophilic substitution with (R)-3-aminopiperidine.

A potential synthetic route to intentionally prepare this compound for use as a reference standard in impurity profiling would involve the following key steps:

Double N-benzylation of a uracil derivative: Reaction of a suitable uracil precursor with two equivalents of 2-(halomethyl)benzonitrile.

Introduction of the aminopiperidine side chain: Nucleophilic substitution of the 6-chloro group with (R)-3-aminopiperidine.

Multi-step Synthesis Optimizations and Yield Enhancements

While specific optimization data for the synthesis of this compound is not extensively published due to its status as an impurity, we can infer optimization strategies from the synthesis of alogliptin itself. Key reaction steps that are often optimized include:

Asymmetric Hydrogenation: In some synthetic routes for alogliptin, an asymmetric hydrogenation step is crucial for establishing the chirality of the aminopiperidine ring. Optimization of catalysts (e.g., Ruthenium-based complexes), solvents, and reaction conditions is critical for achieving high enantiomeric excess (ee) and yield.

Hofmann Rearrangement: An alternative approach to introduce the chiral amino group is through a Hofmann rearrangement. The optimization of this step involves careful selection of the oxidizing agent, such as iodobenzene (B50100) diacetate (PIDA), and control of stoichiometry and temperature to maximize yield and minimize byproducts.

Nucleophilic Substitution: The coupling of the pyrimidinedione and aminopiperidine moieties is a critical step. Optimization of the base (e.g., potassium carbonate), solvent system (e.g., aqueous isopropanol), and temperature is necessary to drive the reaction to completion and ensure high purity of the product. google.comresearchgate.net

Table 1: Potential Optimization Parameters in the Synthesis of Alogliptin and its Derivatives
Reaction StepKey Parameters for OptimizationTypical Reagents/ConditionsDesired Outcome
N-Alkylation of UracilBase, Solvent, Temperature, Alkylating Agent StoichiometryK₂CO₃, NaH; DMF, THF; Room temperature to 60°CHigh regioselectivity and yield
Asymmetric HydrogenationCatalyst, Ligand, Solvent, Pressure, TemperatureRu-BINAP complexes; Methanol; High pressure H₂High enantiomeric excess (>99% ee) and yield
Nucleophilic Aromatic SubstitutionBase, Solvent, Temperature, Reaction TimeK₂CO₃, NaHCO₃; Isopropanol/water, Methanol; 60-80°CHigh yield and purity

Chemoselectivity and Regioselectivity Considerations in Reaction Pathways

The synthesis of this compound highlights a key challenge in the synthesis of N-substituted uracil derivatives: regioselectivity . The uracil ring has two nitrogen atoms (N1 and N3) that can be alkylated.

In the synthesis of alogliptin, the desired product has a cyanobenzyl group at the N1 position and a methyl group at the N3 position. The formation of this compound indicates a lack of complete regioselectivity, where the N3 position is also alkylated by a cyanobenzyl group.

Several factors influence the regioselectivity of uracil alkylation:

Nature of the Base and Solvent: The choice of base and solvent can influence which nitrogen is deprotonated and its subsequent nucleophilicity. researchgate.netkthmcollege.ac.in

Steric Hindrance: The steric bulk of the alkylating agent and any existing substituents on the uracil ring can direct the incoming group to the less sterically hindered nitrogen.

Protecting Groups: To achieve high regioselectivity, protecting group strategies are often employed. For instance, one nitrogen can be protected while the other is alkylated, followed by deprotection and alkylation of the second nitrogen. indexcopernicus.com

The challenge of controlling regioselectivity is a significant consideration in the process development of alogliptin to minimize the formation of impurities like this compound.

Preparation of Structurally Related Analogs for Comparative Studies

The synthesis of structurally related analogs of alogliptin is crucial for structure-activity relationship (SAR) studies, which aim to understand how modifications to the molecule's structure affect its biological activity. These studies can lead to the discovery of new compounds with improved potency, selectivity, or pharmacokinetic properties.

One example of a structurally related analog is a spirocyclic derivative of alogliptin . beilstein-journals.orgnih.govpsu.edunih.gov In one reported synthesis, a spirocyclic moiety was introduced onto the piperidine (B6355638) ring. beilstein-journals.orgnih.govpsu.edunih.gov The design of this analog aimed to explore the impact of a more rigid and structurally constrained piperidine ring on the interaction with the DPP-4 enzyme. beilstein-journals.orgnih.govpsu.edunih.gov

The synthesis of this analog involved the preparation of a novel spirocyclic aminopiperidine intermediate, which was then condensed with the 6-chlorouracil derivative. beilstein-journals.orgnih.govpsu.edunih.gov This demonstrates a common strategy in medicinal chemistry: modifying a specific part of the lead molecule to probe its interaction with the biological target.

Other potential modifications for comparative studies could include:

Variation of the substituent on the piperidine ring: Replacing the amino group with other functional groups to assess their importance for binding.

Modification of the pyrimidinedione ring: Introducing different substituents at the N3 position or on the uracil ring itself.

Alteration of the cyanobenzyl group: Modifying the position of the cyano group or replacing the phenyl ring with other aromatic or heteroaromatic systems.

Table 2: Examples of Structurally Related Analogs of Alogliptin for Comparative Studies
Analog TypeStructural ModificationRationale for Synthesis
Spirocyclic Piperidine AnalogIntroduction of a spirocyclic ring on the piperidine moietyTo study the effect of conformational rigidity on DPP-4 inhibition beilstein-journals.orgnih.govpsu.edunih.gov
N3-Substituted AnalogsVariation of the alkyl or aryl group at the N3 position of the pyrimidinedione ringTo explore the impact of this substituent on potency and selectivity
Modified Cyanobenzyl AnalogsAlteration of the substituent on the benzyl (B1604629) ring or replacement of the phenyl ringTo investigate the role of the cyanobenzyl moiety in binding to the S1 pocket of DPP-4

Sustainable and Green Chemistry Approaches in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug manufacturing. nih.govepa.gov The synthesis of alogliptin and its related compounds can be made more sustainable through various strategies.

Key principles of green chemistry applicable to this context include:

Use of Greener Solvents: Replacing hazardous solvents like dimethylformamide (DMF) with more environmentally benign alternatives such as aqueous-alcoholic mixtures or ionic liquids.

Catalysis: Employing catalytic methods, such as asymmetric hydrogenation with recyclable catalysts, to reduce the need for stoichiometric reagents and minimize waste. The use of biocatalysis, for instance, employing transaminases for the synthesis of chiral amines, represents a significant advancement in green chemistry. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Process Intensification: Utilizing technologies like flow chemistry to improve efficiency, reduce reaction times, and enhance safety.

The development of a second-generation synthesis for the DPP-4 inhibitor sitagliptin, which involved replacing a high-pressure hydrogenation step with a highly efficient enzymatic transamination, serves as a landmark example of green chemistry in action within this class of drugs. nih.govepa.gov This enzymatic process led to a significant reduction in waste, improved yield and safety, and eliminated the need for a metal catalyst. epa.gov Similar strategies could be envisioned for the synthesis of alogliptin and its derivatives to improve their environmental footprint.

Table 3: Green Chemistry Approaches in the Synthesis of DPP-4 Inhibitors
Green Chemistry PrincipleApplication in SynthesisPotential Benefits
CatalysisUse of asymmetric hydrogenation with recyclable catalysts; Biocatalysis with transaminasesReduced metal waste, improved stereoselectivity, milder reaction conditions
Alternative SolventsReplacement of DMF and chlorinated solvents with water, ethanol, or ionic liquidsReduced toxicity and environmental impact
Atom EconomyDesigning convergent synthetic routes that minimize the use of protecting groupsReduced waste generation, lower material costs
Process IntensificationImplementation of continuous flow reactorsImproved heat and mass transfer, enhanced safety, reduced footprint

Enzymatic Biotransformation and Metabolic Fate Studies in Vitro/preclinical

Identification of Enzymatic Systems Responsible for Formation of Alogliptin (B1666894) Metabolites

The formation of M-I occurs through N-demethylation, a common metabolic reaction catalyzed by CYP enzymes. This process involves the removal of a methyl group from the nitrogen atom in the pyrimidinedione ring of the Alogliptin molecule.

The formation of the M-II metabolite proceeds via N-acetylation. This reaction involves the addition of an acetyl group to the molecule, a process typically catalyzed by N-acetyltransferase (NAT) enzymes.

There is no scientific evidence to suggest a metabolic pathway for the formation of "N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin" from Alogliptin. Such a transformation would necessitate a complex and biologically implausible sequence of N-demethylation followed by the enzymatic addition of a 2-cyanobenzyl group.

Comparative Metabolic Stability and Intrinsic Clearance in Isolated Hepatocytes and Microsomes

The metabolic stability of a drug is a critical determinant of its pharmacokinetic profile and dosing regimen. In vitro systems such as isolated hepatocytes and liver microsomes are routinely used to assess metabolic stability and calculate intrinsic clearance.

Studies on Alogliptin have demonstrated its high metabolic stability. When incubated with human liver microsomes and hepatocytes, Alogliptin shows a low rate of metabolism. This low clearance is consistent with the observation that only a small percentage of the administered dose is metabolized in vivo.

Data on the comparative metabolic stability and intrinsic clearance of "this compound" is not available within the context of it being a metabolite. Such studies would typically be conducted on novel chemical entities to assess their own metabolic properties, rather than as part of the metabolic profiling of a parent drug from which it is not derived.

Investigation of Metabolic Pathways in Preclinical Biological Systems (e.g., animal liver S9 fractions)

Preclinical studies using animal liver S9 fractions, which contain a broad range of both Phase I and Phase II metabolic enzymes, further corroborate the metabolic profile of Alogliptin observed in human-derived in vitro systems. These studies confirm that N-demethylation and N-acetylation are the primary, albeit minor, metabolic pathways. No formation of "this compound" has been reported in these preclinical investigations.

The table below summarizes the key findings regarding the known metabolism of Alogliptin.

Metabolite Systematic Name Enzymes Involved Activity Formation Pathway
M-IN-demethylated AlogliptinCYP2D6, CYP3A4ActiveN-Demethylation
M-IIN-acetylated AlogliptinCYP2D6, CYP3A4InactiveN-Acetylation

Mechanistic Pharmacological and Biochemical Investigations in Vitro/in Silico

Evaluation of Dipeptidyl Peptidase-4 (DPP-4) Inhibition Potential In Vitro

Determination of Inhibition Constants (Ki) and Half Maximal Inhibitory Concentrations (IC50)

There is no publicly available data regarding the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin (B1666894) against the DPP-4 enzyme.

Reversibility and Type of Enzyme Inhibition Mechanism

Information on the reversibility and the specific type of enzyme inhibition mechanism (e.g., competitive, non-competitive, uncompetitive) for N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin is not available in published literature.

Molecular Docking and Computational Chemistry for Target Interaction Analysis

No molecular docking or computational chemistry studies have been published that analyze the interaction of this compound with the active site of the DPP-4 enzyme.

Off-Target Interaction Profiling at the Molecular Level In Vitro

There are no published in vitro studies detailing the off-target interaction profile of this compound against other enzymes, receptors, or ion channels.

Cellular Pathway Modulation in Relevant In Vitro Cell Models

Research on the effects of this compound on cellular pathways in relevant in vitro cell models (e.g., pancreatic beta-cells, intestinal cells) has not been documented in the scientific literature.

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Methods

HPLC coupled with tandem mass spectrometry (MS/MS) stands as a cornerstone for the bioanalysis of drugs and their metabolites due to its high selectivity and sensitivity.

The quantification of N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin (B1666894) at trace levels in complex biological matrices such as plasma is critical during preclinical evaluation. Method development for this purpose involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation is a vital step to remove interfering substances from the biological matrix. For Alogliptin and its metabolites, protein precipitation is a commonly employed technique. researchgate.net This method is straightforward and efficient for extracting the analytes from plasma samples. researchgate.netekb.eg

Method validation is performed according to stringent regulatory guidelines to ensure the reliability of the analytical data. Key validation parameters include linearity, accuracy, precision, selectivity, and stability. For instance, a developed LC-MS/MS method for Alogliptin in human plasma demonstrated excellent linearity over a specific concentration range, with high accuracy and precision. researchgate.netekb.eg Similar validation would be essential for a method targeting N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin.

Table 1: Illustrative HPLC-MS/MS Method Parameters for Analysis in Plasma

ParameterCondition
Sample Preparation Protein Precipitation with acetonitrile (B52724)
Chromatography Reversed-Phase HPLC
Column C18 column (e.g., 50mm x 2.1mm, 1.7µm) nih.gov
Mobile Phase Gradient elution with 0.1% aqueous formic acid and acetonitrile nih.gov
Flow Rate 0.3 mL/min nih.gov
Detection Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitoring Mode Multiple Reaction Monitoring (MRM)

This table presents typical parameters based on methods developed for the parent compound, Alogliptin, which would be adapted for this compound.

Achieving optimal chromatographic separation is paramount to prevent co-elution with endogenous matrix components or other related substances, thereby enhancing sensitivity and accuracy. The choice of the stationary phase (column) and mobile phase composition is critical. Reversed-phase columns, such as C18, are frequently utilized for the separation of Alogliptin and its metabolites. nih.govnih.gov

The mobile phase typically consists of an aqueous component with a pH modifier, like formic acid, and an organic solvent, such as acetonitrile. nih.gov A gradient elution program, where the proportion of the organic solvent is varied over time, is often employed to achieve efficient separation of compounds with different polarities.

Sensitivity is further enhanced by optimizing the mass spectrometer settings. For this compound, the precursor ion would correspond to its molecular weight, and specific product ions would be selected for monitoring in MRM mode to ensure high selectivity and reduce background noise.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities and metabolites. lgcstandards.com It provides detailed information about the chemical environment of individual atoms within a molecule.

For the structural confirmation of this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be conducted. These experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, allow for the complete assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule. The availability of a reference standard for this compound facilitates this process by providing a direct comparison of spectral data. cymitquimica.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown or unconfirmed compound. ebi.ac.uk This technique is particularly valuable in identifying metabolites and degradation products.

For this compound, HRMS would be used to measure its exact mass with a high degree of accuracy (typically within 5 ppm). This accurate mass measurement allows for the confident determination of its molecular formula, C₂₅H₂₄N₆O₂. nih.gov This information, combined with fragmentation data from MS/MS experiments, provides strong evidence for the proposed structure.

Table 2: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₅H₂₄N₆O₂ nih.gov
Molecular Weight 440.5 g/mol nih.gov
Synonyms 2,2'-[[6-[(3R)-3-Amino-1-piperidinyl]-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl]bis(methylene)]bis-benzonitrile nih.gov

Hyphenated Techniques for Metabolite Identification and Profiling

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex mixtures. nih.gov In the context of drug metabolism, LC-MS is the most widely used hyphenated technique for identifying and profiling metabolites in biological samples. nih.gov

The study of Alogliptin's metabolism reveals that it is metabolized to a limited extent, with two primary metabolites being an N-demethylated metabolite and an N-acetylated metabolite. The N-demethylated metabolite is relevant to the subject of this article. Metabolite profiling studies, often conducted using techniques like LC-HRMS, aim to detect and identify all potential metabolites in preclinical and clinical samples. These studies are essential for understanding the complete metabolic fate of a drug and for identifying any potentially active or toxic metabolites.

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Analysis

Impact of Structural Modifications on In Vitro Enzyme Inhibition and Binding Affinity

The binding of Alogliptin (B1666894) to the DPP-4 enzyme is well-characterized. The 2-cyanobenzyl group is known to occupy the hydrophobic S1 pocket of the enzyme, a critical interaction for potent inhibition. The aminopiperidine moiety forms important salt bridges with glutamic acid residues (Glu205 and Glu206) in the S2 pocket.

N-Desmethylation: The removal of the methyl group from the uracil (B121893) ring to yield an N-desmethyl analog is a known metabolic pathway for Alogliptin, resulting in a metabolite (M-I) that retains inhibitory activity against DPP-4. nih.govnih.gov This suggests that the N-methyl group is not essential for binding to the active site. Therefore, the N-desmethyl modification in the target compound is not expected to significantly diminish its intrinsic inhibitory potency.

N-2(2-cyanobenzyl) Substitution: The introduction of a second 2-cyanobenzyl group at the nitrogen of the aminopiperidine ring represents a more substantial structural alteration. This modification could have several competing effects on the binding affinity:

Steric Hindrance: Conversely, the bulky nature of the second cyanobenzyl group might introduce steric clashes with amino acid residues lining the S2 pocket, thereby disrupting the optimal orientation of the aminopiperidine ring and weakening the crucial salt bridge interactions with Glu205 and Glu206.

Alteration of Basic Pka: The substitution on the amino group of the piperidine (B6355638) ring will lower its basicity. This could negatively impact the formation of the key salt bridge interactions with the acidic residues Glu205 and Glu206, which is a hallmark of many DPP-4 inhibitors' binding modes.

Given these competing possibilities, the net effect of the N-2(2-cyanobenzyl) substitution on in vitro enzyme inhibition is difficult to predict without empirical data. It is plausible that any potential gains from new hydrophobic interactions might be offset by the loss of or disruption to the critical electrostatic interactions.

Interactive Data Table: Predicted Impact of Structural Modifications on DPP-4 Inhibition

Structural ModificationKey Interaction AffectedPredicted Impact on IC50Rationale
N-DesmethylationMinimal impact on core binding interactions.Likely to have a similar IC50 to the N-methylated parent.The N-methyl group is not critical for binding; the N-desmethyl metabolite of Alogliptin is known to be active. nih.govnih.gov
N-2(2-cyanobenzyl) SubstitutionSalt bridge formation of the aminopiperidine with Glu205/Glu206; potential for new hydrophobic interactions.Uncertain; potentially a decrease in potency (higher IC50).The bulky group may cause steric hindrance and weaken essential salt bridges. Any new favorable interactions may not compensate for this loss.

Correlation Between Molecular Structure and Metabolic Stability/Pathway Preference

Alogliptin itself is primarily excreted unchanged in the urine, indicating a relatively high metabolic stability. nih.gov The main metabolic pathways are minor and involve N-demethylation (to the active metabolite M-I) and N-acetylation (to an inactive metabolite), mediated to a limited extent by CYP2D6 and CYP3A4 enzymes. nih.gov

N-Desmethyl Modification: The absence of the N-methyl group in "N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin" inherently removes the primary site of N-demethylation observed for Alogliptin. This would logically block this specific metabolic route.

N-2(2-cyanobenzyl) Modification: The addition of a second cyanobenzyl group introduces new potential sites for metabolism. The aromatic rings of the cyanobenzyl groups could be susceptible to hydroxylation, a common metabolic pathway for aromatic moieties. The benzylic carbons could also be sites of oxidation.

Predicted Metabolic Pathways for this compound:

Aromatic Hydroxylation: Oxidation of one or both of the cyanobenzyl rings.

Benzylic Oxidation: Hydroxylation at the methylene bridge of the cyanobenzyl groups.

N-dealkylation: Cleavage of one of the N-cyanobenzyl groups from the piperidine nitrogen, which would be a retro-metabolic step.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. nih.gov For DPP-4 inhibitors, QSAR studies have highlighted the importance of specific electronic and steric properties for potent inhibition.

While no specific QSAR models for "this compound" are available, we can extrapolate from general models for DPP-4 inhibitors. These models typically emphasize:

Hydrogen Bond Acceptors and Donors: The presence of groups capable of forming hydrogen bonds, such as the carbonyls in the uracil ring and the amino group in the piperidine ring, is crucial.

Hydrophobic Features: The model would recognize the importance of the cyanobenzyl group for occupying the S1 pocket. The additional cyanobenzyl group in the target compound would significantly alter the hydrophobic descriptors in a QSAR model.

Molecular Shape and Size: Descriptors related to molecular volume and shape are critical for optimal fitting into the enzyme's active site.

A predictive QSAR model would likely flag the N-2(2-cyanobenzyl) modification as a significant deviation from the typical structure of potent DPP-4 inhibitors. The model's prediction of activity would heavily depend on how it weighs the increased hydrophobicity against potential steric clashes and the altered electronic properties of the aminopiperidine nitrogen. Without a training set containing similarly substituted analogs, the predictive accuracy of a general DPP-4 inhibitor QSAR model for this specific compound would be low.

Computational Approaches for Predicting Biotransformation Pathways

Computational tools can predict the likely sites of metabolism and the resulting metabolites of a given chemical structure. These tools utilize databases of known metabolic reactions and algorithms to identify susceptible functional groups.

For "this compound," a biotransformation prediction tool would likely identify the following:

High Probability of Aromatic Hydroxylation: The software would flag the phenyl rings of the cyanobenzyl groups as likely sites for CYP450-mediated hydroxylation.

Potential for Benzylic Carbon Oxidation: The methylene carbons connecting the phenyl rings to the rest of the molecule would also be identified as potential sites of oxidation.

Low to Moderate Probability of N-Dealkylation: The cleavage of the N-C bond between the piperidine nitrogen and the cyanobenzyl group might be predicted, although this can be a less favored pathway for bulky substituents.

Absence of N-Demethylation: The model would correctly identify that N-demethylation at the uracil ring is not possible due to the absence of the methyl group.

These computational predictions provide a theoretical metabolic profile that would require experimental validation using in vitro systems, such as liver microsomes or hepatocytes.

Future Research Directions and Theoretical Frameworks

Exploration of Alternative Synthetic Routes and Methodologies

The synthesis of N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin (B1666894) is not extensively detailed in publicly available literature, likely due to its status as an impurity. However, its structure suggests potential synthetic pathways that could be explored for its efficient and controlled preparation, which is crucial for toxicological and pharmacological studies.

One theoretical approach could involve a multi-step synthesis starting from a suitably protected aminopiperidine derivative. This could be followed by a double N-alkylation with 2-cyanobenzyl bromide on a pyrimidinedione core. The removal of the methyl group from the uracil (B121893) ring, a key feature of this impurity, could be a challenging step. Alternative demethylation strategies, such as the use of specific demethylating agents or enzymatic methods, could be investigated.

Another potential route could involve the modification of the Alogliptin molecule itself. This would entail the selective demethylation of the uracil ring and subsequent N-alkylation with a second 2-cyanobenzyl group. The feasibility of such a route would depend on the development of highly selective reagents to avoid unwanted side reactions.

A comparative analysis of potential synthetic routes is presented in the table below:

Synthetic RouteKey StepsPotential AdvantagesPotential Challenges
De Novo Synthesis 1. Protection of aminopiperidine. 2. Construction of the pyrimidinedione core. 3. Double N-alkylation with 2-cyanobenzyl bromide. 4. Deprotection.More control over stereochemistry and final product purity.Longer reaction sequence, potentially lower overall yield.
Modification of Alogliptin 1. Selective N-demethylation of the uracil ring. 2. N-alkylation with 2-cyanobenzyl bromide.Shorter synthetic route.Achieving high selectivity in both demethylation and alkylation steps.

Further research in this area would focus on optimizing reaction conditions, improving yields, and developing purification methods to obtain the compound in high purity for subsequent studies.

Investigation of Novel or Uncharacterized Metabolic Enzymes Involved in its Formation

Alogliptin is known to be metabolized to a limited extent by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, to form its major metabolites, N-demethylated (M-1) and N-acetylated (M-2) alogliptin. mdpi.comzamann-pharma.com However, the formation of N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin as a metabolic product has not been reported.

Future research should aim to determine if this compound can be formed metabolically from Alogliptin in vivo. This would involve in vitro studies using human liver microsomes, hepatocytes, and a panel of recombinant human CYP enzymes to identify the specific enzymes responsible for its potential formation. The role of other drug-metabolizing enzymes, such as flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs), should also be investigated.

If its formation is confirmed to be metabolically driven, further studies could explore the genetic polymorphisms in the identified enzymes to assess potential inter-individual variability in its formation. This would be crucial for understanding any potential safety risks associated with this impurity.

Discovery of Unforeseen Molecular Targets or Mechanistic Insights In Vitro

While Alogliptin is a selective DPP-4 inhibitor, the pharmacological profile of this compound is unknown. synzeal.com Its structural similarity to Alogliptin suggests that it may also interact with DPP-4. However, the presence of a second 2-cyanobenzyl group could lead to unforeseen interactions with other molecular targets.

Future in vitro studies should include a comprehensive pharmacological profiling of this impurity. This would involve screening against a broad panel of receptors, enzymes, and ion channels to identify any off-target activities. nih.gov Techniques such as radioligand binding assays, enzyme inhibition assays, and functional cell-based assays would be employed.

Particular attention should be paid to other members of the DPP family, such as DPP-8 and DPP-9, to assess the selectivity of the compound. Any significant off-target activity would warrant further investigation to understand the potential for adverse effects.

Development of Predictive Models for Analog Design based on SAR/SMR

Should this compound exhibit any interesting biological activity, this could open up avenues for the design of new analogs with improved properties. The development of predictive quantitative structure-activity relationship (QSAR) and structure-metabolism relationship (SMR) models would be instrumental in this process.

QSAR models could be developed to correlate the structural features of analogs of this impurity with their biological activity. nih.govceon.rs This would involve synthesizing a library of related compounds with systematic modifications to the core structure and evaluating their activity. The resulting data could be used to build computational models that can predict the activity of new, unsynthesized compounds.

SMR models would focus on predicting the metabolic fate of these new analogs. raps.org By understanding how structural modifications affect metabolism, it would be possible to design compounds with improved pharmacokinetic properties, such as increased stability or reduced formation of undesirable metabolites.

Advancements in Analytical Techniques for Isomeric and Chiral Metabolite Differentiation

This compound possesses a chiral center in the aminopiperidine ring, meaning it can exist as different stereoisomers. The biological activity of these isomers could differ significantly. Therefore, the development of advanced analytical techniques for their separation and differentiation is crucial.

While standard chiral high-performance liquid chromatography (HPLC) methods have been developed for Alogliptin, the complexity of this impurity may require more advanced techniques. researchgate.netresearchgate.net Future research could explore the use of chiral supercritical fluid chromatography (SFC) coupled with mass spectrometry (MS) for the efficient separation of its enantiomers and diastereomers.

Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS), could also be employed to differentiate between isomers based on their size, shape, and charge, in addition to their mass-to-charge ratio. These techniques would be invaluable for the detailed characterization of this impurity and its potential metabolites.

The table below summarizes the key analytical techniques and their potential applications:

Analytical TechniqueApplicationPotential Advantages
Chiral HPLC Separation of enantiomers.Well-established technique.
Chiral SFC-MS High-throughput separation of stereoisomers with sensitive detection.Faster separations and reduced solvent consumption compared to HPLC.
IM-MS Differentiation of isomers without chromatographic separation.Provides an additional dimension of separation based on ion mobility.

Q & A

Basic Research Questions

Q. What structural features of Alogliptin contribute to its selectivity and potency as a DPP-4 inhibitor?

  • Methodological Answer : Alogliptin's selectivity arises from its quinazolinone core and noncovalent interactions with DPP-4's catalytic pocket. X-ray crystallography (PDB: 2ONC) reveals hydrogen bonding between the cyanobenzyl group and residues like Glu205 and Tyr662, while hydrophobic interactions stabilize the quinazolinone moiety in the S1 pocket . Structure-activity relationship (SAR) studies show that substituting the cyanobenzyl group enhances binding affinity and reduces off-target effects .

Q. What synthetic routes are reported for Alogliptin and its derivatives?

  • Methodological Answer : Industrial synthesis involves coupling 6-chloro-3-methyluracil derivatives with 2-cyanobenzyl intermediates. Key steps include nucleophilic substitution and palladium-catalyzed cross-coupling to introduce the cyanobenzyl group. details the synthesis of related compounds (e.g., compounds 7–13) using intermediates like 6-chloro-3-methyl-2,4-dioxopyridine, validated via NMR and MS . Optimization focuses on yield (>80%) and purity (>99%) through recrystallization and chromatography .

Q. How do pharmacokinetic (PK) properties of Alogliptin differ between pediatric and adult populations?

  • Methodological Answer : PK studies in pediatric subjects (12.5–25 mg doses) show median Tmax of 2–4 hours, similar to adults. However, adolescents exhibit 11–24% lower AUC and Cmax, necessitating dose adjustments. PK/PD modeling recommends 25 mg in adolescents to achieve comparable DPP-4 inhibition (≥80%) to adults, validated via LC-MS/MS plasma assays .

Advanced Research Questions

Q. How should researchers design a non-inferiority trial to evaluate cardiovascular (CV) safety of DPP-4 inhibitors?

  • Methodological Answer : The EXAMINE trial (NCT00968708) provides a template:

  • Population : High-risk T2DM patients post-acute coronary syndrome (15–90 days prior) .
  • Design : Double-blind, randomized, placebo-controlled with a non-inferiority margin of HR <1.3 for MACE (CV death, nonfatal MI/stroke) .
  • Analysis : Time-to-event statistics (Kaplan-Meier, Cox regression) and repeated confidence intervals for robustness .

Q. What statistical approaches are recommended for post-hoc subgroup analysis in diabetes trials?

  • Methodological Answer : For the EXAMINE subgroup on metformin + sulfonylurea (SU), post-hoc analysis used:

  • Endpoint Adjustment : Least squares (LS) mean difference in HbA1c (-0.52%, p<0.001) with ANCOVA .
  • Safety : Fisher’s exact test for adverse events (e.g., hypoglycemia incidence: 8.8% vs. 6.7%, p=0.161) .
  • Limitations : Pre-specify subgroups to avoid Type I error inflation .

Q. How can analytical methods ensure simultaneous quantification of Alogliptin with other antidiabetics?

  • Methodological Answer : RP-HPLC with ion-pair reagents (e.g., sodium hexanesulfonate) achieves baseline separation of Alogliptin, metformin, and repaglinide. Validation via Design of Experiments (DoE) optimizes parameters:

  • Factors : pH (3.5–5.5), column temperature (25–40°C), gradient elution.
  • Output : Robustness (RSD <2%) and linearity (R² >0.999) across 0.1–50 µg/mL .

Q. What methodologies identify causality in rare adverse events (AEs) like erythema multiforme?

  • Methodological Answer : Use the WHO-UMC criteria:

  • Dechallenge : Resolution post-discontinuation (e.g., 16/22 serious erythema cases showed positive dechallenge) .
  • Confounding : Exclude concomitant drugs (7/22 cases had no confounders) .
  • Rechallenge : Ethical considerations limit use; prioritize pharmacovigilance databases .

Q. How does Alogliptin’s glycemic durability compare to sulfonylureas in long-term studies?

  • Methodological Answer : The ENDURE trial used a Markov model to simulate lifetime outcomes:

  • Efficacy : Alogliptin + metformin sustained HbA1c reduction (-0.6% vs. -0.2% for SU at 2 years) .
  • Cost-Effectiveness : Incremental cost-effectiveness ratio (ICER) of £7,217/QALY for 25 mg dose, validated via probabilistic sensitivity analysis .

Methodological Notes

  • Basic Research : Prioritize SAR studies and PK/PD modeling for mechanistic insights.
  • Advanced Research : Emphasize trial design rigor (e.g., non-inferiority margins, subgroup pre-specification) and advanced analytics (DoE, ICER calculations).
  • Avoided Topics : Commercial synthesis, pricing, and mass production were excluded per guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin
Reactant of Route 2
N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.